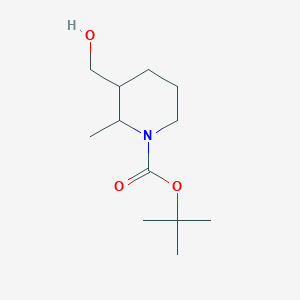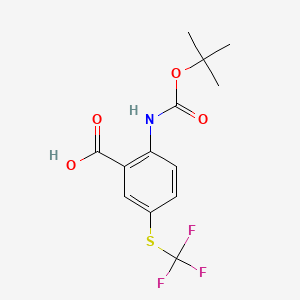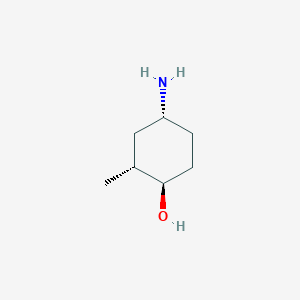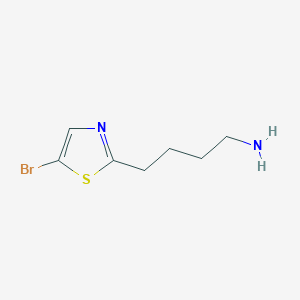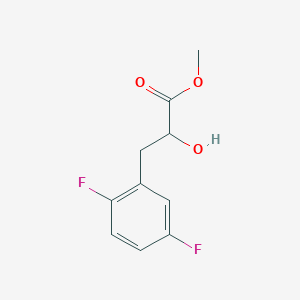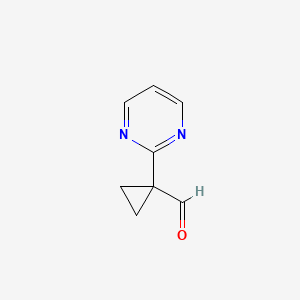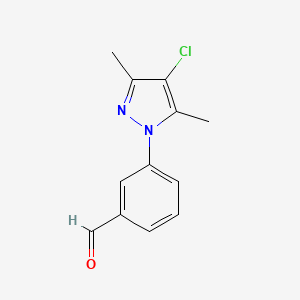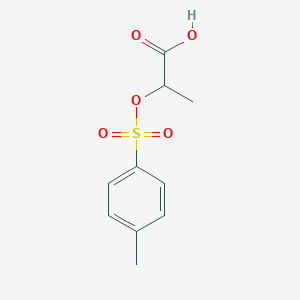
2-(Toluene-4-sulfonyloxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Toluene-4-sulfonyloxy)propionic acid is an organic compound with the molecular formula C10H12O5S. It is a derivative of propionic acid where the hydrogen atom of the hydroxyl group is replaced by a toluene-4-sulfonyloxy group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Toluene-4-sulfonyloxy)propionic acid typically involves the reaction of propionic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
CH3CH2COOH+TsCl→CH3CH2COOTs+HCl
where TsCl represents toluene-4-sulfonyl chloride and Ts represents the toluene-4-sulfonyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also allows for the efficient removal of by-products and the recycling of unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Toluene-4-sulfonyloxy)propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The toluene-4-sulfonyloxy group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation Reactions: Performed in aqueous or organic solvents under reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted propionic acid derivatives.
Reduction Reactions: Formation of 2-(Toluene-4-sulfonyloxy)propanol.
Oxidation Reactions: Formation of this compound.
Scientific Research Applications
2-(Toluene-4-sulfonyloxy)propionic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(Toluene-4-sulfonyloxy)propionic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The toluene-4-sulfonyloxy group is a good leaving group, which facilitates substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological activities.
Comparison with Similar Compounds
2-(Toluene-4-sulfonyloxy)propionic acid can be compared with other similar compounds such as:
2-(Toluene-4-sulfonyloxy)acetic acid: Similar structure but with an acetic acid backbone instead of propionic acid.
2-(Toluene-4-sulfonyloxy)butyric acid: Similar structure but with a butyric acid backbone.
2-(Toluene-4-sulfonyloxy)benzoic acid: Similar structure but with a benzoic acid backbone.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions. Its applications in scientific research and industry make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyloxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOROBKCZWFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
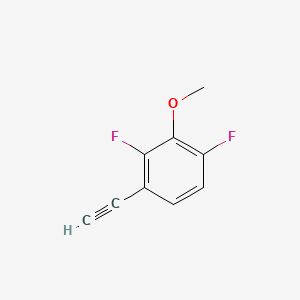
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
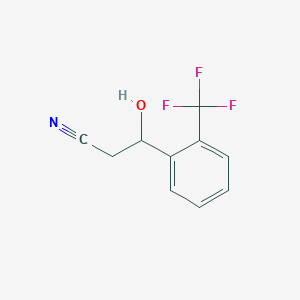
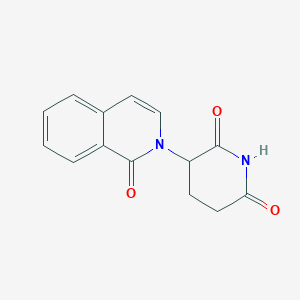
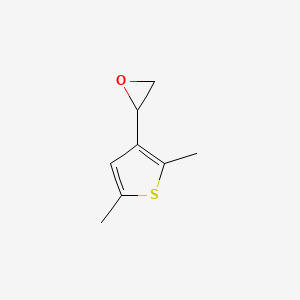
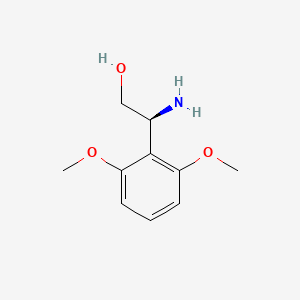
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
